2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide 2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 300378-82-9
VCID: VC4652330
InChI: InChI=1S/C16H13N3O2S3/c1-10-2-4-11(5-3-10)8-12-14(21)19(16(22)24-12)9-13(20)18-15-17-6-7-23-15/h2-8H,9H2,1H3,(H,17,18,20)/b12-8+
SMILES: CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3
Molecular Formula: C16H13N3O2S3
Molecular Weight: 375.48

2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 300378-82-9

Cat. No.: VC4652330

Molecular Formula: C16H13N3O2S3

Molecular Weight: 375.48

* For research use only. Not for human or veterinary use.

2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide - 300378-82-9

Specification

CAS No. 300378-82-9
Molecular Formula C16H13N3O2S3
Molecular Weight 375.48
IUPAC Name 2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H13N3O2S3/c1-10-2-4-11(5-3-10)8-12-14(21)19(16(22)24-12)9-13(20)18-15-17-6-7-23-15/h2-8H,9H2,1H3,(H,17,18,20)/b12-8+
Standard InChI Key VOFQENDRABSUCC-XYOKQWHBSA-N
SMILES CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=CS3

Introduction

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. A possible synthetic route includes:

  • Formation of the Thiazolidinone Ring:

    • Reaction between thiourea derivatives and α-halo carbonyl compounds to form the thiazolidinone core.

  • Introduction of Aromatic Substituents:

    • A Knoevenagel condensation reaction can be used to attach the 4-methylphenylmethylidene group at the 5-position of the thiazolidinone ring.

  • Acetamide Functionalization:

    • Coupling with a thiazolylamine derivative introduces the acetamide group.

Table 2: Synthetic Steps

StepReaction TypeReagents/Conditions
Formation of ThiazolidinoneCyclizationThiourea, α-halo carbonyl compound
Aromatic SubstitutionKnoevenagel CondensationAromatic aldehyde, base catalyst
Acetamide FunctionalizationAmide CouplingThiazolylamine derivative

Applications

Thiazolidinone derivatives have been extensively studied for their pharmacological properties. The structural features of this compound suggest potential applications in:

  • Antimicrobial Activity:

    • The thiazolidinone core is known for antibacterial and antifungal properties.

  • Antioxidant Potential:

    • Conjugated systems in aromatic compounds often exhibit radical-scavenging activity.

  • Anti-inflammatory Effects:

    • Similar compounds have shown inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Research:

    • Sulfur-containing heterocycles are being explored for their cytotoxic effects on cancer cells.

Characterization

To confirm the structure and purity of this compound, analytical techniques are employed:

  • Spectroscopic Methods:

    • NMR (1H and 13C): For identifying hydrogen and carbon environments.

    • IR Spectroscopy: To detect functional groups like C=O, C=S, and NH.

    • UV-Vis Spectroscopy: To study electronic transitions in the conjugated system.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation.

  • X-Ray Crystallography:

    • Determines the three-dimensional arrangement of atoms.

Research Findings

Studies on similar compounds have revealed:

  • High binding affinity to enzymes involved in microbial resistance mechanisms.

  • Promising results in molecular docking studies targeting inflammatory pathways.

  • Moderate cytotoxicity against cancer cell lines, warranting further optimization.

Table 3: Biological Activities of Related Compounds

ActivityObserved EffectReference Compounds
AntibacterialInhibits Gram-positive strainsThiazolidinones with aromatic substituents
Anti-inflammatoryLOX inhibitionSulfur-containing heterocycles
AnticancerInduces apoptosisThiazolyl-acetamide derivatives

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